Didanosine

Vue d'ensemble

Description

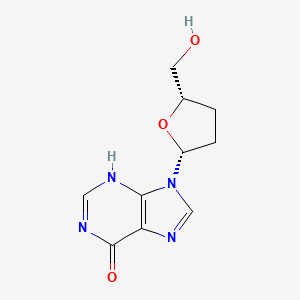

La didanosine, également connue sous le nom de 2’,3’-didésoxyinosine, est un analogue nucléosidique synthétique de l'adénosine. Elle est principalement utilisée comme médicament antirétroviral pour le traitement de l'infection par le virus de l'immunodéficience humaine (VIH). La this compound agit en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication du VIH. Ce composé a été décrit pour la première fois en 1975 et approuvé pour une utilisation aux États-Unis en 1991 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La didanosine est synthétisée par un processus en plusieurs étapes à partir de l'inosine. Les étapes clés impliquent l'élimination sélective des groupes hydroxyle aux positions 2’ et 3’ du fragment ribose. Ceci est généralement réalisé par une série de réactions chimiques, notamment des étapes de protection, de déprotection et de réduction sélective.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour s'assurer que le produit final répond aux normes pharmaceutiques.

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, bien que celles-ci ne soient généralement pas pertinentes pour son activité pharmacologique.

Réduction : Le composé lui-même est une forme réduite de l'inosine, obtenue par des étapes de réduction sélective pendant la synthèse.

Substitution : La this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle purine.

Réactifs et conditions courants :

Oxydation : Agents oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les amines ou les thiols en conditions basiques.

Principaux produits formés : Le principal produit de ces réactions est généralement la this compound elle-même ou ses dérivés, en fonction des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

La didanosine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour l'étude des analogues nucléosidiques et de leurs propriétés chimiques.

Biologie : Employée dans les études du métabolisme des acides nucléiques et des interactions enzymatiques.

Médecine : Largement utilisée dans la recherche sur le traitement du VIH et les mécanismes de résistance.

Industrie : Utilisée dans le développement de thérapies antirétrovirales et dans l'étude des interactions médicamenteuses.

5. Mécanisme d'action

La this compound est métabolisée à l'intérieur des cellules en sa forme active, le dideoxyadénosine triphosphate (ddATP). Ce métabolite actif inhibe l'enzyme transcriptase inverse du VIH en entrant en compétition avec le substrat naturel, le deoxyadénosine triphosphate (dATP). En s'incorporant à l'ADN viral, le ddATP provoque une terminaison de chaîne, empêchant le virus de se répliquer .

Composés similaires :

Zidovudine (AZT) : Un autre inhibiteur nucléosidique de la transcriptase inverse utilisé dans le traitement du VIH.

Stavudine (d4T) : Mécanisme d'action similaire mais profil d'effets secondaires différent.

Lamivudine (3TC) : Souvent utilisée en association avec d'autres antirétroviraux pour des effets synergiques.

Unicité : La this compound est unique par ses modifications structurales spécifiques, qui confèrent son activité contre le VIH. Contrairement à d'autres analogues nucléosidiques, la this compound possède une base hypoxanthine attachée au cycle sucre, ce qui est crucial pour son mécanisme d'action .

Mécanisme D'action

Didanosine is metabolized intracellularly to its active form, dideoxyadenosine triphosphate (ddATP). This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, deoxyadenosine triphosphate (dATP). By incorporating into the viral DNA, ddATP causes chain termination, preventing the virus from replicating .

Comparaison Avec Des Composés Similaires

Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used in HIV treatment.

Stavudine (d4T): Similar mechanism of action but different side effect profile.

Lamivudine (3TC): Often used in combination with other antiretrovirals for synergistic effects.

Uniqueness: Didanosine is unique in its specific structural modifications, which confer its activity against HIV. Unlike other nucleoside analogues, this compound has a hypoxanthine base attached to the sugar ring, which is crucial for its mechanism of action .

Activité Biologique

Didanosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI), has been primarily utilized in the treatment of HIV/AIDS. Its biological activity is characterized by its mechanism of action, pharmacokinetics, mutagenicity, and clinical efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound is metabolized intracellularly to its active form, this compound triphosphate (ddATP). The conversion involves phosphorylation through several enzymatic pathways, ultimately leading to the incorporation of ddATP into viral DNA during reverse transcription. This incorporation results in chain termination, effectively inhibiting viral replication. The intracellular half-life of ddATP is approximately 12-24 hours, suggesting that less frequent dosing may be sufficient compared to other NRTIs like zidovudine (AZT) .

Pharmacokinetics

This compound exhibits low plasma protein binding (≤ 5%) and is less lipophilic than zidovudine. Consequently, it has a different distribution profile, with lower concentrations in cerebrospinal fluid compared to plasma . Approximately 40% of this compound is excreted unchanged in urine, while the remainder is metabolized into hypoxanthine and uric acid .

Mutagenicity and Toxicity

Research indicates that this compound may exhibit clastogenic effects at high doses. In vitro studies have shown it can induce DNA damage in human lymphocytes and Chinese hamster ovary cells. However, animal studies have reported no significant increase in micronuclei formation at lower doses . Notably, this compound does not appear to induce reverse mutations in Salmonella typhimurium without metabolic activation, suggesting a limited mutagenic potential under certain conditions .

Table 1: Summary of Mutagenicity Studies on this compound

| Study Type | Results |

|---|---|

| In Vitro (Human Lymphocytes) | Clastogenic effects observed |

| In Vitro (Chinese Hamster Ovary) | Induced DNA damage |

| In Vivo (Rodent Micronucleus Assay) | No increase in micronuclei at low doses |

| Salmonella typhimurium | No reverse mutations without activation |

Clinical Efficacy

This compound has demonstrated significant antiviral activity in clinical settings. A study involving 168 HIV-1 infected patients showed that those treated with this compound experienced a median decrease in HIV-1 RNA levels by -0.56 log copies/mL compared to +0.07 log copies/mL in the placebo group after four weeks . Notably, 31% of patients on this compound achieved undetectable viral loads (<400 copies/mL), compared to only 6% in the placebo group .

Case Study: this compound in Treatment-Experienced Patients

In a cohort of treatment-experienced patients with multiple nucleoside reverse-transcriptase inhibitor-associated mutations (NAMs), this compound maintained antiviral efficacy. Patients with up to five NAMs at baseline still exhibited significant reductions in viral load when treated with this compound . This underscores its potential utility even in challenging treatment scenarios.

Propriétés

IUPAC Name |

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZVVICBKDXVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860902 | |

| Record name | 9-[5-(Hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69655-05-6 | |

| Record name | 2', hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=612049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.